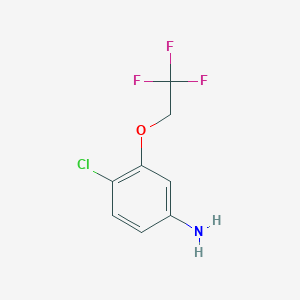4-Chloro-3-(2,2,2-trifluoroethoxy)aniline
CAS No.: 1342115-81-4
Cat. No.: VC2700302
Molecular Formula: C8H7ClF3NO
Molecular Weight: 225.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1342115-81-4 |
|---|---|
| Molecular Formula | C8H7ClF3NO |
| Molecular Weight | 225.59 g/mol |
| IUPAC Name | 4-chloro-3-(2,2,2-trifluoroethoxy)aniline |
| Standard InChI | InChI=1S/C8H7ClF3NO/c9-6-2-1-5(13)3-7(6)14-4-8(10,11)12/h1-3H,4,13H2 |
| Standard InChI Key | RFHPBTBJUIEHDI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N)OCC(F)(F)F)Cl |
| Canonical SMILES | C1=CC(=C(C=C1N)OCC(F)(F)F)Cl |
Introduction
4-Chloro-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C₈H₇ClF₃NO and a molecular weight of approximately 225.59 g/mol . This compound features a chloro group and a trifluoroethoxy substituent attached to an aniline structure, contributing to its unique chemical reactivity and potential biological activities.
Synthesis Methods
The synthesis of 4-Chloro-3-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethanol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 2,2,2-trifluoroethanol replaces a hydrogen atom on the aromatic ring of 4-chloroaniline. Industrial production may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency.
Biological Activity and Applications
Preliminary studies suggest that 4-Chloro-3-(2,2,2-trifluoroethoxy)aniline may interact with specific molecular targets within biological systems, influencing pathways related to inflammation and cell proliferation. Its trifluoroethoxy group enhances lipophilicity, potentially facilitating better membrane permeability and receptor interaction. This compound is used in the study of enzyme interactions and protein binding.
Research Findings and Applications
4-Chloro-3-(2,2,2-trifluoroethoxy)aniline serves as an intermediate in the synthesis of more complex organic molecules and is utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its unique combination of functional groups makes it valuable in various research and industrial applications.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-2-(trifluoromethyl)aniline | Trifluoromethyl group instead of trifluoroethoxy | Different electronic effects due to the trifluoromethyl group |
| 4-(2,2,2-trifluoroethoxy)aniline | Lacks the chloro group, making it less reactive in certain substitution reactions | Enhanced reactivity due to the additional fluorine atoms |
| 4-Chloro-3-fluoroaniline | Fluoro group instead of trifluoroethoxy | Used as a building block in antimalarial drug synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume